molecular formula C17H18O4 B016279 cis-3,4',5-Trimethoxy-3'-hydroxystilbene CAS No. 586410-08-4

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

Cat. No. B016279
M. Wt: 286.32 g/mol
InChI Key: UQIWTPQGJCCTPA-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis
The synthesis of derivatives of 3,4,5-trimethoxy-4’-hydroxystilbene, closely related to cis-3,4',5-Trimethoxy-3'-hydroxystilbene, involves multiple steps including halogenation, Wittig-Horner condensation, and demethylation reactions. The process starts with 3,4,5-trimethoxybenzoic acid and anisaldehyde, yielding various derivatives with different substituents at the 4' position. These derivatives are characterized by IR and NMR spectroscopy, indicating the successful introduction of desired functional groups and the maintenance of the stilbene scaffold (Liu Yanqu, 2014).

Molecular Structure Analysis
The molecular structure of these stilbene derivatives, including cis-3,4',5-Trimethoxy-3'-hydroxystilbene, typically features a planar arrangement of the carbon and oxygen atoms within the molecule, except for certain atoms that deviate slightly from this plane. This planarity facilitates π-π interactions and the formation of columnar and two-dimensional layer structures through intermolecular hydrogen bonds and C-H···π interactions, contributing to the compound's solid-state arrangement and potentially influencing its reactivity and physical properties (L. Baolin et al., 2007).

Chemical Reactions and Properties
cis-3,4',5-Trimethoxy-3'-hydroxystilbene, like its related stilbene compounds, can undergo various chemical reactions, including oxidation and photoisomerization. The compound's reactivity is influenced by its structural features, such as the presence of methoxy groups and the cis configuration of the double bond, which affect the electron distribution and stability of potential reaction intermediates. The compound's interactions with reactive species, such as radicals and metal complexes, can lead to the formation of oxidized products or isomerization to different geometric forms (Wing-Ping Yip et al., 2005).

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically in the development of treatments for cancer .

Summary of the Application

Cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been found to inhibit the growth of cancer cells in tumor xenografts . It’s being developed as a derivative, known as stilbene 5c, for use in cancer therapy . This compound is highly potent and has no bone marrow and cardiac toxicity in mice .

Methods of Application or Experimental Procedures

The optimization of stilbene 5c was attempted using computer-based drug design, and derivatives with benzimidazole or indole group were synthesized . An alternative approach was adopted to make prodrugs of stilbene 5c. A water-soluble prodrug PD7 was synthesized by addition of a morpholino group with carbamate linkage to the amino group of stilbene 5c .

Results or Outcomes

In vitro studies show that PD7 induces mitotic arrest and disrupts microtubule similar to stilbene 5c . The cell signaling events in Cdc2, p53, Akt, and aurora kinase are similar in cells treated with stilbene 5c, CA4 or PD7, suggesting that they share the same mechanism . Although PD7 is less effective than stilbene 5c in vitro, the biological activity of PD7 as a single agent is similar to that of stilbene 5c . Combination of PD7 with VEGF inhibitor bevacizumab significantly enhances the therapeutic efficacy of PD7 in mouse xenograft model .

Application in Leukemia Research

Specific Scientific Field

The specific scientific field for this application is Hematology , specifically in the development of treatments for leukemia .

Summary of the Application

Cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been found to induce apoptosis in promyelocytic leukemia HL-60 cells . It’s being developed as a potential treatment for leukemia .

Methods of Application or Experimental Procedures

The compound was tested in vitro on HL-60 cells at concentrations ranging from 10-500 nM . The compound was found to induce apoptosis in a dose-dependent manner .

Results or Outcomes

The compound was found to eliminate the colony-forming ability of HL-60 cells . It also induced dose-dependent apoptosis in HL-60 cells, but did not affect bone marrow progenitor cells . It also inhibited microtubule polymerization in a dose-dependent manner .

Application in Apoptosis Research

Specific Scientific Field

The specific scientific field for this application is Cell Biology , specifically in the study of apoptosis or programmed cell death .

Summary of the Application

Cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been found to induce apoptosis in cells . It’s being studied for its potential use in regulating cell death in various disease states .

Methods of Application or Experimental Procedures

The compound was tested in vitro on various cell lines at concentrations ranging from 10-500 nM . The compound was found to induce apoptosis in a dose-dependent manner .

Results or Outcomes

The compound was found to induce cytochrome c release to the cytoplasm . Cis-3,4’,5-Trimethoxy-3’-hydroxystilbene-induced apoptosis is associated with mitochondrial release of cytochrome c . Cis-3,4’,5-Trimethoxy-3’-hydroxystilbene also suppresses tubulin polymerization .

Safety And Hazards

There is no hazardous surcharge associated with this product3. It is for research use only and not for human or veterinary use3.


properties

IUPAC Name

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWTPQGJCCTPA-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435775
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

CAS RN

586410-08-4
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Durrant, JE Richards, WT Walker, KA Baker… - Gynecologic …, 2008 - Elsevier
OBJECTIVE: Stilbene derivative, cis-3, 4′, 5-trimethoxy-3′-aminostilbene (stilbene 5c), is highly potent to induce cell death in ovarian cancer cells. This study is to investigate its …
Number of citations: 18 www.sciencedirect.com
TM Cao, D Durrant, A Tripathi, J Liu… - American journal of …, 2008 - Wiley Online Library
Stilbenes are a group of natural compounds with many biological activities. Two highly potent stilbenes, cis‐3,4′,5‐trimethoxy‐3′‐aminostilbene (stilbene 5c) and cis‐3,4′,5‐…
Number of citations: 29 onlinelibrary.wiley.com
M Gao, M Wang, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2006 - Elsevier
New carbon-11 and fluorine-18 labeled stilbene derivatives, cis-3,5-dimethoxy-4′-[ 11 C]methoxystilbene (4′-[ 11 C]8a), cis-3,4′,5-trimethoxy-3′-[ 11 C]methoxystilbene (3′-[ 11 C]…
Number of citations: 34 www.sciencedirect.com
YB Hong, HJ Kang, HJ Kim, EM Rosen… - … & molecular medicine, 2009 - nature.com
Resveratrol has been reported to possess cancer preventive properties. In this study, we analyzed anti-tumor activity of a newly synthesized resveratrol analog, cis-3, 4', 5-trimethoxy-3'-…
Number of citations: 48 www.nature.com
M Roberti, D Pizzirani, D Simoni… - Journal of medicinal …, 2003 - ACS Publications
Resveratrol 1 (3,4‘,5-trihydroxy-trans-stilbene), a phytoalexin present in grapes and other food products, has recently been suggested as a potential cancer chemopreventive agent …
Number of citations: 299 pubs.acs.org
JK Lin, EE Aggarwal, SS Shishodia - Resveratrol in health and …, 2005 - books.google.com
Resveratrol (RES; trans-3, 4′, 5-trihydroxystilbene) occurs naturally in the plant kingdom. RES has been found in dietary plants such as grapes, peanuts, mulberries, and various herbs…
Number of citations: 1 books.google.com
G Kaur, M Roberti, F Raul, UR Pendurthi - Thrombosis research, 2007 - Elsevier
Prevention of cardiovascular disease through nutritional supplements is growing in popularity throughout the world. Multiple epidemiologic studies found that moderate consumption of …
Number of citations: 53 www.sciencedirect.com
AJ Gescher - Planta medica, 2008 - thieme-connect.com
Resveratrol is a phytoalexin with cancer chemopreventive properties in preclinical models of carcinogenesis. The mechanisms via which resveratrol is thought to exert chemopreventive …
Number of citations: 44 www.thieme-connect.com
S Sangjun, E de Jong, S Nijmeijer, T Mutarapat… - Toxicology letters, 2009 - Elsevier
In our present study, 12 new cis-stilbene derivatives (CRI-1–CRI-13) related to VIOXX ® were synthesized and studied for their inhibitory effects on cell cycle progression and anti-…
Number of citations: 13 www.sciencedirect.com
FR Clement - J Nutr Biochem, 2009 - academia.edu
Phytoestrogens have attracted attention as being safer alternatives to hormone replacement therapy (HRT) and as chemopreventive reagents for breast cancer because dietary soy …
Number of citations: 0 www.academia.edu

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